
1-Butanone, 2,2,3-trimethyl-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanone, 2,2,3-trimethyl-1-phenyl- is an organic compound with the molecular formula C13H18O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and a butanone backbone with three methyl substituents
準備方法
Synthetic Routes and Reaction Conditions
1-Butanone, 2,2,3-trimethyl-1-phenyl- can be synthesized through several methods. One common approach involves the reaction of 2,2,3-trimethyl-1-phenyl-1-propanol with an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically occurs under mild conditions, yielding the desired ketone.
Industrial Production Methods
In an industrial setting, the production of 1-Butanone, 2,2,3-trimethyl-1-phenyl- may involve the catalytic dehydrogenation of 2,2,3-trimethyl-1-phenyl-1-butanol. This process can be carried out using metal catalysts such as copper or zinc at elevated temperatures to achieve high conversion rates and selectivity.
化学反応の分析
Types of Reactions
1-Butanone, 2,2,3-trimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophiles such as halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of 2,2,3-trimethyl-1-phenyl-1-butanol.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
1-Butanone, 2,2,3-trimethyl-1-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of 1-Butanone, 2,2,3-trimethyl-1-phenyl- involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of new chemical bonds and the generation of various products. The compound’s phenyl group can also engage in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
1-Butanone, 1-phenyl-: A simpler ketone with a phenyl group and a butanone backbone.
2,3,3-trimethyl-1-phenyl-1-butanone: A closely related compound with a similar structure but different substitution pattern.
Uniqueness
1-Butanone, 2,2,3-trimethyl-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
51556-13-9 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC名 |
2,2,3-trimethyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C13H18O/c1-10(2)13(3,4)12(14)11-8-6-5-7-9-11/h5-10H,1-4H3 |
InChIキー |
OKASDICHDMXRJA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(C)C(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


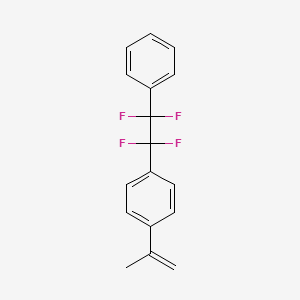
![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
![N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide](/img/structure/B14656549.png)


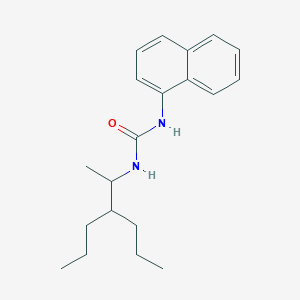
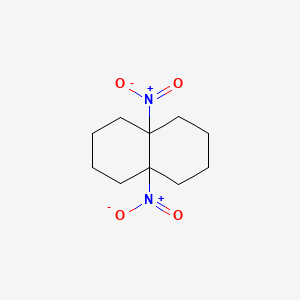
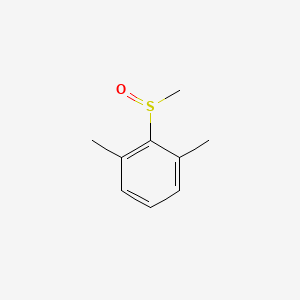
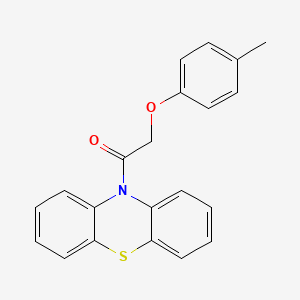
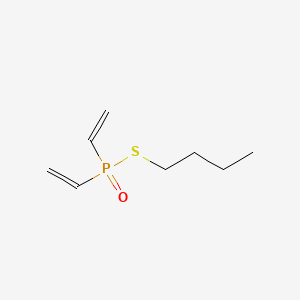

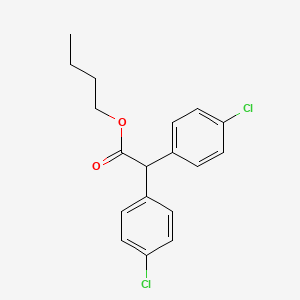
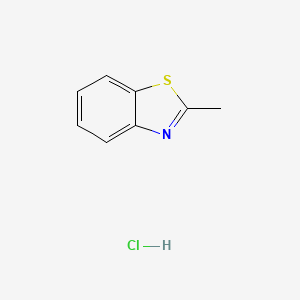
![Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate](/img/structure/B14656620.png)
